molecular formula C11H19NO4 B8255505 tert-Butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

tert-Butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B8255505
M. Wt: 229.27 g/mol
InChI Key: MXDZFXHHNOXHLF-KWQFWETISA-N
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Description

tert-Butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic compound containing oxygen and nitrogen atoms. Its unique structure makes it a subject of interest in various fields including synthetic organic chemistry, medicinal chemistry, and industrial applications. The compound's structural features enable it to participate in diverse chemical reactions and exhibit specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate generally involves the following steps:

  • Formation of the Bicyclic Structure: : Starting from simpler building blocks, the bicyclic skeleton is constructed through cyclization reactions.

  • Functional Group Introduction: : The hydroxymethyl group is introduced via selective functionalization at the desired position.

  • tert-Butyl Ester Formation: : The tert-butyl ester is incorporated using tert-butanol and an appropriate esterification agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial-scale production of this compound leverages optimized synthetic pathways to ensure high yields and purity. Key aspects include:

  • Bulk Reagents and Catalysts: : Use of cost-effective and readily available reagents.

  • Optimized Reaction Conditions: : Control of temperature, pressure, and solvent systems to maximize efficiency.

  • Purification Techniques: : Application of crystallization, distillation, and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : tert-Butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: : Reduction reactions can be employed to selectively reduce functional groups within the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).

  • Catalysts: : Palladium on carbon (Pd/C), platinum dioxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used, leading to various derivatives and functionalized compounds.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: : Used as intermediates in the synthesis of more complex molecules.

  • Catalysis: : Acts as a ligand in catalytic processes, enhancing reaction rates and selectivity.

Biology

  • Enzyme Inhibition: : Functions as an inhibitor of specific enzymes, aiding in the study of biochemical pathways.

  • Protein Binding Studies: : Used in research to understand protein-ligand interactions.

Medicine

  • Drug Development: : Serves as a precursor or active moiety in the design of pharmaceutical compounds.

  • Therapeutic Agents: : Exhibits potential therapeutic effects in various disease models.

Industry

  • Material Science: : Utilized in the development of new materials with unique properties.

  • Polymer Science: : Acts as a monomer or additive in polymer synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate involves:

  • Molecular Targets: : Interacts with specific proteins, enzymes, or receptors in biological systems.

  • Pathways Involved: : Modulates signaling pathways and biochemical processes by binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1S,4S)-1-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: .

  • tert-Butyl (1R,4R)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: .

  • Methyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: .

Unique Aspects

  • Structure: : The specific stereochemistry and tert-butyl ester make it unique.

  • Reactivity: : Exhibits distinct reactivity profiles compared to similar compounds.

  • Applications: : Versatility in applications across various fields enhances its uniqueness.

This detailed article captures the essence of tert-Butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, showcasing its synthesis, reactions, applications, and uniqueness among similar compounds. Got anything else you want to dive into?

Properties

IUPAC Name

tert-butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-11(7-13)4-8(12)5-15-11/h8,13H,4-7H2,1-3H3/t8-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDZFXHHNOXHLF-KWQFWETISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1CO2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@]2(C[C@H]1CO2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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